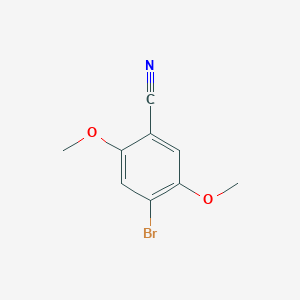
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H10N3F3 It is a quinoline derivative characterized by the presence of hydrazinyl, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline typically involves the reaction of 2-methyl-8-(trifluoromethyl)quinoline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations to improve yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or other proteins. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydrazino-6-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
- 4-Hydrazino-8-(trifluoromethyl)quinoline hydrochloride
Uniqueness
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline is unique due to the specific combination of functional groups it possesses. The presence of both hydrazinyl and trifluoromethyl groups imparts distinct chemical properties, making it a valuable compound for various research applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial uses .
Propriétés
Numéro CAS |
49612-03-5 |
|---|---|
Formule moléculaire |
C11H10F3N3 |
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,15H2,1H3,(H,16,17) |
Clé InChI |
LKTGVCXKNSHIAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



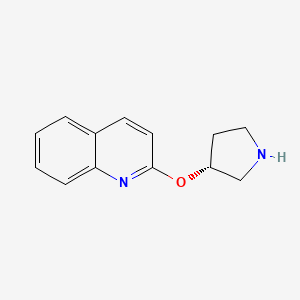


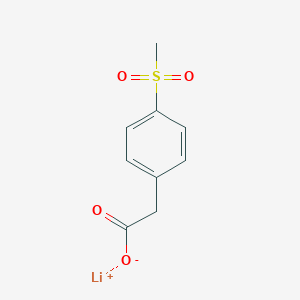


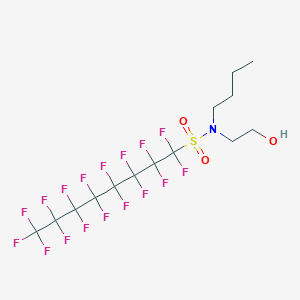
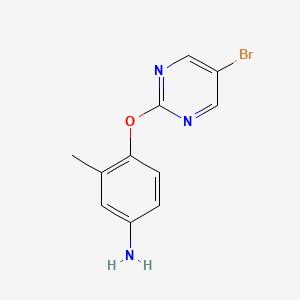
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


